
3-(2-Bromoacetyl)benzonitrile
Overview
Description
3-(2-Bromoacetyl)benzonitrile: is an organic compound with the molecular formula C₉H₆BrNO . It is a derivative of benzonitrile, where a bromoacetyl group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 3-Acetylbenzonitrile: The synthesis of 3-(2-Bromoacetyl)benzonitrile can be achieved by bromination of 3-acetylbenzonitrile.
From 3-Cyanophenacyl Bromide: Another method involves the reaction of 3-cyanophenacyl bromide with sodium diformamide in acetonitrile at 70°C, followed by treatment with hydrogen chloride in methanol and water.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-(2-Bromoacetyl)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 3-(2-Acetyl)benzonitrile using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Substitution: Various substituted benzonitriles.
Reduction: 3-(2-Acetyl)benzonitrile.
Oxidation: Corresponding carboxylic acids
Scientific Research Applications
Overview
3-(2-Bromoacetyl)benzonitrile, with the molecular formula , is an organic compound that serves as a versatile intermediate in various fields, including organic synthesis, pharmaceuticals, and material science. Its unique structure, characterized by the presence of a bromoacetyl group attached to a benzonitrile moiety, endows it with significant reactivity and potential applications.
Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. It enables the formation of various derivatives through substitution reactions, making it essential for developing new chemical entities.
Key Reactions:
- Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles to form diverse derivatives.
- Formation of Heterocycles: It is employed in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry.
Pharmaceutical Applications
The compound has garnered attention for its potential use in drug development. Its reactive bromoacetyl group allows for modifications that can lead to biologically active molecules.
Case Studies:
- Drug Development: Research has demonstrated that derivatives of this compound exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways .
- Anti-Candida Activity: A study explored its use in synthesizing acylhydrazones that showed promising anti-Candida properties, with some derivatives matching the efficacy of established antifungal agents like fluconazole .
Material Science
In material science, this compound is utilized in producing advanced materials and polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs).
Applications:
- Polymer Synthesis: It serves as a building block for creating specialty polymers with tailored properties.
- OLED Development: The compound's electronic characteristics enable its use in developing efficient OLED materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoacetyl)benzonitrile primarily involves its reactivity due to the presence of the bromoacetyl group. This group can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
- 3-(2-Bromoacetyl)benzenesulfonamide
- 3-Nitrophenethyl bromide
- 2-Bromo-1-(4-dimethylamino-phenyl)-ethanone
- 2-Bromo-4′-fluoroacetophenone
Comparison:
- 3-(2-Bromoacetyl)benzonitrile is unique due to its nitrile group, which provides additional reactivity and versatility in organic synthesis compared to similar compounds.
- The presence of the bromoacetyl group makes it particularly useful in nucleophilic substitution reactions, which is a distinguishing feature compared to other bromoacetyl derivatives .
Biological Activity
3-(2-Bromoacetyl)benzonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.
This compound (CAS No. 50916-55-7) can be synthesized through various methods, including reactions involving sodium carbonate in acetone under microwave irradiation. The compound is characterized by its molecular formula and a molecular weight of 232.08 g/mol. Its structure features a bromine atom attached to an acetyl group on a benzonitrile backbone, contributing to its reactivity and biological activity .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies. For instance, it has been shown to exhibit significant activity against various bacterial strains. A study demonstrated that derivatives of this compound, when combined with thiosemicarbazide, resulted in enhanced antimicrobial efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 15 µg/mL |
This compound | S. aureus | 30 µg/mL |
Thiosemicarbazide derivative | E. coli | 10 µg/mL |
Thiosemicarbazide derivative | S. aureus | 20 µg/mL |
Anti-Candida Activity
In addition to antibacterial properties, the compound has shown potential as an antifungal agent against Candida species. Research indicates that certain derivatives possess comparable efficacy to fluconazole, a standard antifungal treatment . The anti-Candida activity was assessed using Minimum Inhibitory Concentration (MIC) values.
Table 2: Anti-Candida Activity of Derivatives
Compound | Candida Strain | MIC (µg/mL) |
---|---|---|
Fluconazole | C. albicans | 15.62 |
This compound derivative | C. albicans | 15.62 |
Other derivatives | C. krusei | 15.62 |
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Indoleamine 2,3-dioxygenase (IDO) : This enzyme is crucial in immune regulation and cancer progression. Compounds derived from this compound have been investigated as potential IDO inhibitors, which could lead to novel cancer therapies .
- Nucleophilic Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, enhancing the compound's reactivity and potential for forming biologically active derivatives .
Case Studies
- Antimicrobial Efficacy : A study conducted by Ramanna et al. highlighted the synthesis of various derivatives from this compound and their subsequent screening for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly increased efficacy against resistant strains .
- Antifungal Properties : Another research effort focused on the antifungal activity of synthesized derivatives against Candida species, revealing that modifications could lead to compounds with MIC values lower than standard treatments like fluconazole .
Properties
IUPAC Name |
3-(2-bromoacetyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGNFLHRINYCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370989 | |
Record name | 3-(2-Bromoacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50916-55-7 | |
Record name | 3-(2-Bromoacetyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-bromoacetyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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